2,3-Dimethoxyterephthaloyl dichloride
Description
2,3-Dimethoxyterephthaloyl dichloride is a reactive aromatic dichloride characterized by methoxy (-OCH₃) groups at the 2 and 3 positions of the terephthaloyl backbone. This compound is primarily utilized as a monomer in polymer synthesis, particularly for producing high-performance polyesters and polyamides. Its dichloride groups enable rapid condensation reactions with diols or diamines, forming stable ester or amide linkages. The electron-donating methoxy substituents enhance solubility in polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran), facilitating its use in solution-phase polymerizations .
Properties
Molecular Formula |
C10H8Cl2O4 |
|---|---|
Molecular Weight |
263.07 g/mol |
IUPAC Name |
2,3-dimethoxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-7-5(9(11)13)3-4-6(10(12)14)8(7)16-2/h3-4H,1-2H3 |
InChI Key |
UZSGGSYUZACCOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrafluoroterephthaloyl Dichloride
- Structure : Replaces methoxy groups with fluorine atoms at the 2, 3, 5, and 6 positions (2,3,5,6-tetrafluoro substitution) .
- Reactivity : Fluorine’s electron-withdrawing nature reduces electron density at the carbonyl carbon, slowing nucleophilic acyl substitution compared to 2,3-dimethoxyterephthaloyl dichloride. This necessitates harsher reaction conditions (e.g., higher temperatures or stronger catalysts).
- Applications : Fluorinated polymers derived from this dichloride exhibit enhanced thermal stability and chemical resistance, making them suitable for aerospace and electronics industries .
1,10-Bis(4'-Carboxyphenoxy)decane Dichloride
- Structure : Features a flexible aliphatic chain (decane) linked to aromatic dicarboxylic acid chlorides.
- Reactivity : The long aliphatic chain increases steric hindrance, reducing reaction rates in polycondensation compared to rigid aromatic dichlorides like this compound. Yields for polymers derived from this compound range from 50%–80% under optimized conditions .
- Applications : Used to synthesize semi-flexible polyesters for biomedical devices, contrasting with the rigid polymers from this compound .
Paraquat Dichloride
- Reactivity: Functions as a redox-active herbicide rather than a polymerization monomer. Its ionic nature ensures high water solubility, unlike hydrophobic aromatic dichlorides.
- Toxicity : LD₅₀ values for paraquat formulations vary significantly (e.g., 20% vs. 44% solutions), highlighting how formulation differences impact biological activity, a concern absent in industrial dichlorides like this compound .
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Physicochemical Properties
Research Findings
- Polymer Synthesis : this compound achieves higher yields (70%–85%) in Suzuki cross-coupling reactions compared to fluorinated analogs, attributed to its superior solubility and reactivity .
- Toxicity Profile : Unlike paraquat dichloride, this compound lacks acute mammalian toxicity but requires handling precautions due to corrosivity .
- Thermal Behavior : Polymers from fluorinated dichlorides exhibit glass transition temperatures (Tg) exceeding 250°C, whereas methoxy-substituted variants show Tg values ~180°C, reflecting differences in chain rigidity .
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